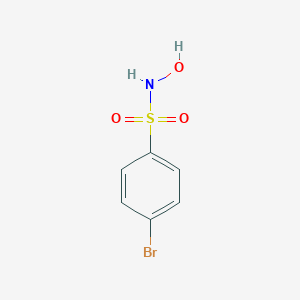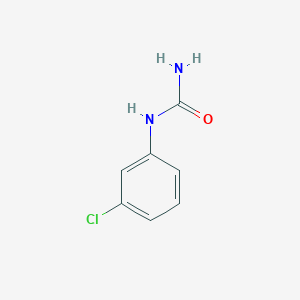
4-メチルカテコール
概要
説明
これは、メチルベンゼンジオールの異性体の1つであり、白色の固体として出現します 。ホモカテコールは、ベンゼン環にメチル基が結合したカテコールと構造的に関連しています。この化合物は、その独特のフェノール特性で知られており、さまざまな科学的および工業的用途で使用されています。
科学的研究の応用
Homocatechol has a wide range of applications in scientific research:
作用機序
ホモカテコールは、さまざまな分子メカニズムを通じてその効果を発揮します。 これは、神経の成長と維持に重要な役割を果たす神経成長因子の産生を誘導することが知られています 。 この化合物は、神経保護および抗酸化活性に関与する特定の分子標的および経路と相互作用します .
6. 類似化合物の比較
ホモカテコールは、カテコール(1,2-ジヒドロキシベンゼン)やヒドロキノン(1,4-ジヒドロキシベンゼン)などの他のカテコール誘導体と類似しています。 そのユニークな構造は、ベンゼン環にメチル基が結合しているため、独特の化学的および生物学的特性を与えています .
類似化合物:
- カテコール(1,2-ジヒドロキシベンゼン)
- ヒドロキノン(1,4-ジヒドロキシベンゼン)
- レゾルシノール(1,3-ジヒドロキシベンゼン)
- ピロガロール(1,2,3-トリヒドロキシベンゼン)
ホモカテコールのユニークな特性は、さまざまな科学的および工業的用途において貴重な化合物となっています。
生化学分析
Biochemical Properties
The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase uses cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate and NAD(P) + to produce 4-methylcatechol, NADH, NADPH, and CO2 . This indicates that 4-Methylcatechol interacts with enzymes and other biomolecules in biochemical reactions. It is also known to form adducts with proteins, such as Lactoglobulin , highlighting its interaction with molecules of biological importance.
Cellular Effects
4-Methylcatechol has been shown to stimulate apoptosis and reduce insulin secretion by decreasing betacellulin and inhibin beta-A in INS-1 beta-cells . It also induces the apoptotic death of murine tumor cells through its extracellular pro-oxidant action on the cells .
Molecular Mechanism
4-Methylcatechol is an agonist of various neurotrophic factors, which can upregulate the expression of Heme oxygenase 1 (HO-1) protein by activating nuclear factor erythroid 2-related factor 2 (Nrf2), thereby inhibiting oxidative stress-induced neural stem cell death . It is also able to block platelet aggregation caused by the stimulation of different pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Methylcatechol has been observed to have a potent anti-platelet effect, even at a concentration of 10 M . It has also been found to exhibit strong inter-molecular interactions, further confirmed by strong inter-crystalline aggregation observed by microscopic images .
Dosage Effects in Animal Models
Animal studies have confirmed the effect of 4-Methylcatechol in a plethora of models. It has clearly ameliorated neurotoxicity and kidney damage and was shown to be protective of beta-cells .
Metabolic Pathways
4-Methylcatechol is involved in the metabolism of aromatic acids by a strain of Pseudomonas putida that contains a TOL plasmid . It is also a metabolite of p-toluate .
Transport and Distribution
While specific transporters or binding proteins for 4-Methylcatechol have not been identified, it is known that the compound is structurally related to lignans, contributing to the aerosol generated by the combustion of wood .
Subcellular Localization
Most of the Polyphenol oxidase (PPO), an enzyme that catalyzes the oxidation of mono- and o-diphenols to o-diquinones, is found in the plastids, such as the chloroplasts of photosynthetic cells and the leucoplasts of storage cells . Given the structural similarity of 4-Methylcatechol to catechols, it is plausible that 4-Methylcatechol may also be localized in similar subcellular compartments.
準備方法
合成経路および反応条件: ホモカテコールは、いくつかの方法によって合成できます。一般的な方法の1つは、トルエン誘導体の水酸化です。 たとえば、触媒の存在下で過酸化水素を用いた4-メチルフェノール(p-クレゾール)の酸化により、ホモカテコールが得られます 。 別の方法は、アルカリ条件下での2-クロロトルエンの加水分解です .
工業生産方法: 工業的な設定では、ホモカテコールは、フェノール誘導体の水酸化によってしばしば生成されます。 このプロセスは、通常、過酸化水素を酸化剤として、反応を促進する適切な触媒を使用することを含みます 。反応条件は、製品の高収率と純度を確保するために注意深く制御されます。
化学反応の分析
反応の種類: ホモカテコールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ホモカテコールは、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: ホモカテコールの還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して達成できます.
主要な生成物:
4. 科学研究の用途
ホモカテコールは、科学研究において幅広い用途を持っています。
類似化合物との比較
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Pyrogallol (1,2,3-trihydroxybenzene)
Homocatechol’s unique properties make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
4-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020861 | |
| Record name | 4-Methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Methylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 4-Methylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
452-86-8 | |
| Record name | 4-Methylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2-Benzenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylcatechol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 °C | |
| Record name | 4-Methyl-1,2-Benzenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














